6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the tert-butyl and chloro substituents, and attachment of the morpholine moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzothiophenes .
Scientific Research Applications
6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the morpholine moiety, which may result in different biological activities and properties.
6-tert-butyl-3-chloro-N-[2-(piperidin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Contains a piperidine moiety instead of morpholine, which may affect its pharmacokinetic and pharmacodynamic properties.
6-tert-butyl-3-chloro-N-[2-(pyrrolidin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Contains a pyrrolidine moiety, leading to potential differences in biological activity and stability.
Uniqueness
The presence of the morpholine moiety in 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide imparts unique properties to the compound, such as increased solubility and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H25ClN2O2S |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H25ClN2O2S/c1-19(2,3)13-4-5-14-15(12-13)25-17(16(14)20)18(23)21-6-7-22-8-10-24-11-9-22/h4-5,12H,6-11H2,1-3H3,(H,21,23) |
InChI Key |
PHVXFIBEYDYTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCN3CCOCC3)Cl |
Origin of Product |
United States |
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